(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone
Description
This compound belongs to the thienoquinoline family, characterized by a fused thiophene-quinoline scaffold. Key structural features include:
- Core structure: A 5,6,7,8-tetrahydrothieno[2,3-b]quinoline backbone.
- Substituents: Two 4-chlorophenyl groups at positions 4 and 2 of the thienoquinoline core, with an amino group at position 2.
This scaffold is of interest in medicinal chemistry for its structural similarity to antimalarial and antitubercular agents .
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2OS/c25-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)28-24-20(19)21(27)23(30-24)22(29)14-7-11-16(26)12-8-14/h5-12H,1-4,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNDEPFJXYSTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the quinoline class, which is known for its diverse biological activities, particularly in anticancer and antimicrobial research. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C24H18Cl2N2OS
- Molecular Weight : 453.38 g/mol
- IUPAC Name : [3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-chlorophenyl)methanone
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. A study demonstrated that related compounds showed potent activity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The structure of this compound suggests it may similarly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. For instance, quinoline derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that the compound may also possess similar antibacterial properties.
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been reported for related compounds. The ability to inhibit these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections . The specific interactions of this compound with these enzymes warrant further investigation.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural features. The presence of the thienoquinoline moiety and chlorophenyl groups in this compound may enhance its lipophilicity and cellular uptake, contributing to its bioactivity. Docking studies suggest that these structural components facilitate strong interactions with target proteins involved in cancer progression and microbial resistance mechanisms .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer activity against MCF-7 and HeLa cells; found IC50 values indicating significant cytotoxicity. |
| Study 2 | Examined antibacterial effects on Salmonella typhi; demonstrated effective inhibition at low concentrations. |
| Study 3 | Explored enzyme inhibition; reported strong AChE inhibitory activity compared to standard drugs. |
Scientific Research Applications
The compound exhibits significant biological activity, which can be categorized into several key areas:
Antitumor Activity
Research indicates that this compound shows promise as an antitumor agent. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the thienoquinoline framework can enhance its potency against specific types of cancer.
Antimicrobial Properties
In vitro studies have shown that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The proposed mechanisms include disruption of microbial cell membranes and inhibition of essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
The compound may also interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. Its ability to modulate receptor activity could lead to novel treatments for conditions such as depression or anxiety.
Case Studies and Research Findings
Several studies have explored the applications of this compound in depth:
Synthesis and Characterization
The synthesis of (3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired molecular structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their differences:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference Yield (if available) | |
|---|---|---|---|---|---|---|
| Target Compound | 4-(4-ClPh), 2-(4-ClPh), 3-NH₂ | C₂₃H₁₇Cl₂N₃OS | ~452 | High lipophilicity; dual chloro groups for stability | N/A | |
| 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone | 4-(3-pyridinyl), 2-(4-FPh), 3-NH₂ | C₂₃H₁₈FN₃OS | 403.48 | Fluorine enhances electronegativity; pyridine improves solubility | N/A | |
| 3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone | 4-(5-methylfuryl), 2-(4-ClPh), 3-NH₂ | C₂₃H₁₉ClN₂O₂S | 422.93 | Furyl group introduces heterocyclic diversity; may affect metabolic stability | N/A | |
| 1-[3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone | 4-(4-MeOPh), 2-acetyl, 3-NH₂ | C₂₀H₂₀N₂O₂S | 352.46 | Methoxy group increases polarity; acetyl substitution alters steric profile | N/A | |
| Methanone, 3-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl- | 4-(4-FPh), 2-(4-BrPh), 3-NH₂ | C₂₃H₁₇BrFN₃OS | ~492 | Bromine increases molecular weight; fluorine modulates electronic effects | 83.0% (synthesis yield) |
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl groups in the target compound (electron-withdrawing) contrast with methoxyphenyl (electron-donating) in , affecting electronic distribution and reactivity.
- Synthetic Efficiency : The bromophenyl analog achieves an 83% yield, suggesting robust synthetic routes for halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
